Cas no 522597-63-3 (4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol)
4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol
- BBL017558
- 4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- MFCD03423437
- 3-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- VS-06278
- AK-968/41923377
- ALBB-003188
- 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 522597-63-3
- 4-Allyl-5-(4-ethyl-5-methylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-2H-1,2,4-triazole-3-thione
- CS-0322990
- H22615
- STK450024
- 5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- AKOS003289770
-
- MDL: MFCD03423437
- Inchi: 1S/C12H15N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h4,7H,1,5-6H2,2-3H3,(H,14,16)
- InChI Key: MPJVRRILZIGBDP-UHFFFAOYSA-N
- SMILES: S1C=C(C2=NNC(N2CC=C)=S)C(=C1C)CC
Computed Properties
- Exact Mass: 265.07073984Da
- Monoisotopic Mass: 265.07073984Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 88Ų
4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521601-1g |
4-Allyl-5-(4-ethyl-5-methylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
522597-63-3 | 97% | 1g |
$180 | 2024-07-15 | |
| Chemenu | CM521601-5g |
4-Allyl-5-(4-ethyl-5-methylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
522597-63-3 | 97% | 5g |
$535 | 2024-07-15 | |
| abcr | AB380543-500 mg |
5-(4-Ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
522597-63-3 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB380543-1 g |
5-(4-Ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
522597-63-3 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB380543-5 g |
5-(4-Ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
522597-63-3 | 5 g |
€907.00 | 2023-07-19 | ||
| abcr | AB380543-10g |
5-(4-Ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol; . |
522597-63-3 | 10g |
€1357.00 | 2025-04-18 | ||
| A2B Chem LLC | AJ01889-500mg |
4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4h-1,2,4-triazole-3-thiol |
522597-63-3 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AJ01889-1g |
4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4h-1,2,4-triazole-3-thiol |
522597-63-3 | >95% | 1g |
$509.00 | 2024-04-19 | |
| A2B Chem LLC | AJ01889-5g |
4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4h-1,2,4-triazole-3-thiol |
522597-63-3 | >95% | 5g |
$995.00 | 2024-04-19 | |
| A2B Chem LLC | AJ01889-10g |
4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4h-1,2,4-triazole-3-thiol |
522597-63-3 | >95% | 10g |
$1412.00 | 2024-04-19 |
4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol Suppliers
4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol
Research Briefing on 4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol (CAS: 522597-63-3)
The compound 4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol (CAS: 522597-63-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile scaffold in the design of novel bioactive molecules. The presence of both triazole and thiophene moieties in its structure contributes to its ability to interact with various biological targets, including enzymes and receptors. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and infectious diseases, making it a promising candidate for further pharmacological evaluation.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the bacterial fatty acid biosynthesis pathway. This finding suggests its potential utility in the development of new antitubercular agents, particularly in the context of rising drug-resistant strains.
Another area of active investigation involves the compound's antioxidant properties. Preliminary in vitro studies have shown that 4-Allyl-5-(4-ethyl-5-methyl-thiophen-3-yl)-4H-[1,2,4]triazole-3-thiol exhibits potent free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This property, combined with its relatively low cytotoxicity in mammalian cell lines, positions it as an interesting lead compound for the development of neuroprotective or anti-aging therapies.
The synthetic routes to this compound have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable, high-yield synthesis that addresses previous challenges with regioselectivity and purification. This advancement is particularly important for enabling larger-scale biological evaluations and potential preclinical development.
While the current research landscape is promising, several challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, require further investigation. Additionally, structure-activity relationship (SAR) studies are needed to optimize its biological activity while minimizing potential off-target effects. These areas represent important directions for future research on this intriguing molecule.
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